molecular formula C7H8O3 B1583485 Resorcinol formaldehyde CAS No. 24969-11-7

Resorcinol formaldehyde

Cat. No.: B1583485
CAS No.: 24969-11-7
M. Wt: 140.14 g/mol
InChI Key: KVBYPTUGEKVEIJ-UHFFFAOYSA-N
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Description

Resorcinol formaldehyde (RF) is a thermosetting polymer synthesized via polycondensation of resorcinol (C₆H₄(OH)₂) and formaldehyde (CH₂O). It is widely used as an ion-exchange resin for removing Cs-137 from alkaline liquid radioactive waste (LRW), owing to its high adsorption efficiency (>98%) and chemical stability under extreme conditions (pH 13, 210°C) . Key properties, such as mechanical strength and Cs selectivity, depend on the resorcinol/formaldehyde (R/F) molar ratio and curing temperature. For example, RF samples synthesized at an R/F ratio of 1.8/2.2 and cured at 210°C exhibit optimal performance, withstanding six adsorption cycles without degradation .

Preparation Methods

Overview of Resorcinol Formaldehyde Synthesis

The preparation of this compound involves the polymerization of resorcinol with formaldehyde under controlled conditions, typically catalyzed by acidic or basic catalysts. The process generally proceeds through a polycondensation reaction forming hydroxymethyl derivatives of resorcinol, which subsequently crosslink to form a three-dimensional polymer network.

Acid-Catalyzed Preparation Method

One documented method involves an acid-catalyzed polymerization process using a combination of acidic catalysts such as oxalic acid and p-toluenesulfonic acid. The procedure includes:

  • Initial Fusion: Resorcinol is combined with a catalytic amount of acidic catalyst and heated to 110–120 °C to achieve fusion.
  • Preliminary Polymerization: Under reflux at 110–130 °C, a portion of formaldehyde and a properties-correcting agent (such as vinylbenzene) are added dropwise over 20–30 minutes to initiate polymerization.
  • Main Polymerization: The remaining formaldehyde and correcting agent are added at 100–120 °C under reflux to continue polymerization.
  • Alkaline Treatment: After polymerization, an alkaline compound (e.g., sodium hydroxide) is added to adjust the pH and promote further crosslinking.
  • Separation and Purification: The reaction mixture is allowed to stand for phase separation, followed by removal of the aqueous layer.
  • Distillation: Under reduced pressure, the mixture is distilled at 125–150 °C to reduce water and residual monomers to low levels, yielding the final resin.

This method yields this compound resin with controlled softening temperatures (around 97.5–106.5 °C) and low moisture content (<0.5%).

Step Conditions Notes
Fusion 110–120 °C Resorcinol + acidic catalyst
Preliminary polymerization 110–130 °C, 20–30 min reflux Partial formaldehyde and correcting agent
Main polymerization 100–120 °C, reflux Remaining formaldehyde and correcting agent
Alkaline addition Ambient to reflux Sodium hydroxide or other alkaline agent
Phase separation Standstill Organic and aqueous layers separate
Vacuum distillation 125–150 °C, reduced pressure Removes water and residual monomers

Base-Catalyzed Preparation and Gelation

Another prevalent approach uses alkaline catalysts such as sodium carbonate or sodium hydroxide to catalyze the polycondensation of resorcinol and formaldehyde, often leading to gel formation:

  • The reaction is typically carried out at moderate temperatures (40–80 °C).
  • Sodium carbonate concentration and pH are critical parameters controlling reaction kinetics.
  • The reaction proceeds in two stages: initial formation of small RF clusters (~7–10 nm) within the first 3 hours, followed by slower gelation through cluster crosslinking.
  • The pH influences the formation of phenolate ions, which are more reactive toward formaldehyde, accelerating the polycondensation.
  • The molar ratio of resorcinol to formaldehyde and catalyst concentration directly affect the gelation time, polymer structure, and final resin properties.

Effect of Resorcinol/Formaldehyde Ratio and Heat Treatment

The molar ratio of resorcinol to formaldehyde and the subsequent thermal solidification significantly impact the resin's chemical stability and sorption properties:

  • A molar ratio close to 1.8:2.2 (resorcinol:formaldehyde) with solidification at around 210 °C produces resins with optimal sorption and chemical stability.
  • Increasing the resorcinol/formaldehyde ratio tends to increase the degree of crosslinking, improving chemical resistance, especially in alkaline media.
  • Heat treatment (solidification) at elevated temperatures enhances the polymer network's robustness and reduces degradation rates.

Alternative Preparation via Underpressure Distillation

A method described in patent literature involves:

  • Mixing resorcinol, formaldehyde, and a basic compound (e.g., calcium hydroxide, sodium hydroxide) at 40–80 °C for 1–6 hours.
  • Adjusting pH to 8–14 using basic fillers such as calcium oxide or magnesium oxide.
  • Underpressure distillation at 30–50 °C and vacuum levels of -0.4 to -0.98 MPa to remove water and volatile impurities.
  • This method allows control over resin viscosity (1500–2500 cP at 25 °C) and solid content (61–75%), yielding resins with tailored setting times and moisture contents.
Parameter Range/Value Effect/Outcome
Reaction temperature 40–80 °C Controls reaction rate and polymerization
Reaction time 1–6 hours Influences degree of polymerization
pH during distillation 8–14 Controls polymer stability and crosslinking
Vacuum pressure -0.4 to -0.98 MPa Efficient removal of volatiles
Viscosity (cP, 25 °C) 1500–2500 Indicates polymer molecular weight
Solid content (%) 61–75 Higher solid content implies higher polymerization

Formation of Hollow Nanostructures by Post-Synthesis Treatment

Recent research has demonstrated that this compound colloidal particles can undergo selective dissolution and regrowth in solvents such as ethanol or tetrahydrofuran, leading to hollow nanoshells with controllable shell thickness:

  • The process exploits the structural heterogeneity of RF particles, where outer layers consist of longer chain oligomers and inner layers shorter chains.
  • Selective etching removes the inner short-chain oligomers, creating hollow structures.
  • Parameters such as condensation degree, etching time, temperature, and solvent composition allow precise control over morphology.

Summary Table of Key Preparation Methods

Method Catalysts Used Temperature Range Key Features Applications/Notes
Acid-catalyzed polymerization Oxalic acid, p-toluenesulfonic acid 100–130 °C Stepwise addition of formaldehyde and additives, reflux, alkaline post-treatment Produces resins with controlled softening points and low moisture
Base-catalyzed gelation Sodium carbonate, sodium hydroxide 40–80 °C pH-dependent kinetics, formation of RF clusters and gels Used for carbon xerogel precursors, tunable gelation times
Underpressure distillation Calcium hydroxide, sodium hydroxide, calcium oxide 30–50 °C (distillation) Vacuum distillation to remove volatiles, pH adjustment Produces resins with tailored viscosity and solid content
Post-synthesis etching None (solvent etching) Room temperature to moderate heating Selective dissolution to form hollow nanostructures Nanomaterial fabrication and advanced applications

Research Findings and Analytical Insights

  • The polymerization kinetics are strongly influenced by catalyst type and concentration, pH, temperature, and reactant ratios.
  • Acidic catalysis typically requires higher temperatures and stepwise addition of reactants to control molecular weight and crosslinking density.
  • Alkaline catalysis favors cluster formation and gelation at lower temperatures, with pH playing a critical role in polymer structure.
  • Thermal solidification post-gelation enhances chemical stability and mechanical properties.
  • Vacuum distillation under controlled pH conditions effectively removes residual monomers and water, improving resin purity and performance.
  • Structural heterogeneity in RF polymers can be exploited for advanced nanostructure synthesis via selective etching.

This detailed analysis synthesizes diverse authoritative sources to provide a comprehensive understanding of the preparation methods of this compound, highlighting process parameters, catalyst roles, and advanced modifications for enhanced material properties.

Scientific Research Applications

Materials Science

1.1. Polymer Composites

RF resins are extensively used as adhesives and binders in composite materials. The polymer's ability to form strong cross-links makes it suitable for high-performance applications. For instance, RF resins have been incorporated into starch-based solid biopolymer electrolytes to enhance ionic conductivity and suppress crystallinity, which is critical for battery applications .

Table 1: Ionic Conductivity of Starch-Based Electrolytes with RF

CompositionIonic Conductivity (S/cmS/cm)
Starch:LiTf:RF (20:20:60)4.29×1044.29\times 10^{-4}

1.2. Aerogels

The polycondensation of resorcinol with formaldehyde leads to the formation of low-density organic aerogels. These aerogels exhibit unique properties such as transparency and low thermal conductivity, making them suitable for insulation and lightweight structural applications. They can also be carbonized to produce carbon foams with specific structural characteristics .

Table 2: Properties of Resorcinol-Formaldehyde Aerogels

PropertyValue
Density≤ 100 mg/cc
Cell Size≤ 0.1 microns
ColorDark red

Dentistry

2.1. Endodontic Applications

Resorcinol formaldehyde has been historically used in endodontics, particularly in the treatment of complex root canal cases. It provides excellent sealing properties but poses challenges during retreatment due to its rigid nature once polymerized. A study evaluated the quality of retreatment using RF resin, finding that 90% of canal spaces were filled after retreatment, although some cases experienced flare-ups post-treatment .

Table 3: Quality Assessment After Retreatment

OutcomePercentage (%)
Optimal obturation59
Improved obturation33
Unchanged6
Worse2

Environmental Remediation

3.1. Sorption Applications

RF resins have shown promise in environmental applications, particularly in the removal of heavy metals from wastewater. Research indicates that RF-derived materials can effectively sorb cesium and potassium ions from alkaline media, making them valuable for environmental cleanup efforts.

Table 4: Sorption Efficiency of RF Resins

IonKdK_d (mL/g)SEC (mmol/g)Desorption Efficiency (%)
Cesium1870.0375
Potassium1101.073.3

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol involves the formation of strong covalent bonds between the formaldehyde and the hydroxyl groups of 1,3-benzenediol. This results in a highly cross-linked polymer network that imparts the material with its characteristic thermal stability and chemical resistance .

Comparison with Similar Compounds

Phenol-Formaldehyde (PF) Resins

Synthesis & Structure: PF resins are synthesized from phenol and formaldehyde. Unlike RF, PF lacks the two hydroxyl groups of resorcinol, reducing its crosslinking density and ion-exchange capacity. Adsorption Performance: PF shows lower Cs-137 adsorption efficiency (70–85%) in alkaline media due to fewer active phenolic sites and weaker chemical stability . Chemical Stability: PF degrades above 200°C, whereas RF maintains stability up to 250°C before thermal oxidation occurs .

Table 1: RF vs. PF Resins

Property RF Resin (R/F = 1.8/2.2) PF Resin
Cs-137 Adsorption (%) >98 70–85
Optimal Curing Temp (°C) 210 150–180
Thermal Stability (°C) ≤250 ≤200
Alkaline Stability (pH) 13 ≤11

Polyacrylonitrile (PAN)-Based Adsorbents

Adsorption Mechanism : PAN composites rely on functional groups like sulfonic acid for ion exchange.
Performance : In high-salinity LRW (3–4.5 mol/L Na⁺), PAN’s Cs selectivity drops by 1–2 orders of magnitude compared to RF due to competitive ion interference .
Durability : PAN requires frequent regeneration, whereas RF retains >98% efficiency over six cycles .

Ferrocyanide-Based Adsorbents

Structure: Transition metal ferrocyanides (e.g., potassium cobalt hexacyanoferrate) trap Cs⁺ via lattice defects. Limitations: These materials dissolve in alkaline media (pH > 12), releasing toxic cyanide, making them unsuitable for LRW treatment .

Carbon Aerogels Derived from RF

Synthesis : RF aerogels are pyrolyzed to form carbon spheres with high surface areas (592–952 m²/g) .
Applications : Unlike RF resins, carbon aerogels excel in energy storage (specific capacitance: 17.5–33.5 F/g) but lack ion-exchange functionality for Cs removal .

Mechanistic Insights from Structural Analysis

NMR and FTIR Spectroscopy

  • C-13 NMR : RF cured at 210°C shows peaks at 53.8 ppm (oxygen-containing bridges) and 153.5 ppm (aromatic carbons), confirming a crosslinked network .
  • FTIR : Bands at 1440–1300 cm⁻¹ (OH bending) and 3700–3300 cm⁻¹ (hydrogen bonding) validate RF’s stability in alkaline conditions .

Adsorption Kinetics

RF follows the Sips isotherm model, with maximum Cs adsorption (Gmax) of 0.51 mmol/g in alkaline media. The high correlation coefficient (R² > 0.99) indicates monolayer adsorption on heterogeneous sites .

Table 2: Sips Isotherm Parameters for RF

Model Solution Gmax (mmol/g) K_SIPS
Solution 1 0.42 ± 0.04 1.8 ± 0.5
Solution 2 0.51 ± 0.01 2.1 ± 0.1

Q & A

Basic Research Questions

Q. How can resorcinol-formaldehyde resin synthesis parameters (e.g., pH, catalyst type, molar ratios) be systematically optimized for specific mechanical or structural properties?

Methodological Answer :

  • Use a design of experiments (DOE) approach to vary synthesis parameters (e.g., formaldehyde:resorcinol molar ratios, pH adjustments using NaOH/HCl, catalyst selection such as p-toluenesulfonic acid or sodium sulfite). Monitor outcomes like gelation time, crosslinking density, and thermal stability .

  • Example Table :

    Catalyst TypepH RangeMolar Ratio (Resorcinol:Formaldehyde)Key Outcome (Softening Point, Gelation Time)
    p-Toluenesulfonic acid9.51:1.23109°C softening point, rapid gelation
    Sodium sulfite9.51:1.06Enhanced solubility, delayed gelation

Q. What characterization techniques are essential for analyzing RF resin structure-property relationships?

Methodological Answer :

  • FTIR/Raman spectroscopy : Identify functional groups (e.g., methylene bridges, aromatic rings) to confirm polymerization .
  • Thermogravimetric analysis (TGA) : Assess thermal degradation patterns under inert atmospheres.
  • Swelling tests : Quantify crosslinking density using solvent uptake ratios (e.g., equilibrium swelling in acetone) .
  • SEM/TEM : Visualize pore morphology and nanostructure (critical for applications like carbon aerogels) .

Advanced Research Questions

Q. How can contradictions in crosslinking density measurements (e.g., swelling tests vs. DSC-derived values) be resolved in RF resin studies?

Methodological Answer :

  • Triangulate data : Compare results from multiple methods (swelling, differential scanning calorimetry (DSC), and rheometry). For instance, swelling tests may underestimate crosslinking in highly porous RF due to solvent diffusion limitations, whereas DSC detects glass transition temperatures (Tg) influenced by crosslink density .
  • Error analysis : Quantify uncertainties in each method (e.g., solvent evaporation in swelling tests, baseline drift in DSC) and apply statistical corrections .

Q. What statistical approaches are suitable for analyzing variance in RF gelation kinetics under dynamic environmental conditions?

Methodological Answer :

  • Time-series ANOVA : Evaluate the impact of temperature fluctuations or humidity on gelation rates.
  • Multivariate regression : Model interactions between variables (e.g., pH × catalyst concentration) using software like R or Python’s SciPy .
  • Example Workflow :
    • Conduct 30+ replicates at controlled humidity (20–80% RH) and temperature (25–60°C).
    • Measure gelation time via viscometry or turbidimetry.
    • Apply Box-Cox transformations to normalize skewed data before regression .

Q. How can reproducibility challenges in RF-based carbon aerogel synthesis be addressed across laboratories?

Methodological Answer :

  • Standardized protocols : Publish detailed synthesis steps (e.g., solvent purity, curing time, pyrolysis ramp rates) as per IUPAC guidelines .
  • Interlaboratory validation : Share raw data (e.g., TGA curves, pore size distributions) via repositories like Zenodo to enable direct comparison .
  • Critical parameters : Highlight variables with the highest sensitivity (e.g., formaldehyde purity, drying method) in supplementary materials .

Q. Data Presentation and Integrity

  • Tables : Use APA-style formatting for processed data (e.g., mean ± SD for triplicate experiments). Place raw datasets in appendices .
  • Figures : Label error bars clearly (standard deviation vs. standard error). For pore size distributions, include histograms with bin sizes <0.5 nm .
  • Reproducibility : Archive experimental logs (e.g., pH meter calibration records, batch numbers) to meet FAIR data principles .

Properties

CAS No.

24969-11-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

benzene-1,3-diol;formaldehyde

InChI

InChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2

InChI Key

KVBYPTUGEKVEIJ-UHFFFAOYSA-N

SMILES

C=O.C1=CC(=CC(=C1)O)O

Canonical SMILES

C=O.C1=CC(=CC(=C1)O)O

Key on ui other cas no.

24969-11-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 500 ml flask are charged resorcinol (110 g, 1.0 mol) and 37% formalin (44.5 g), and the mixture is reacted at 70° C. for 5 hours. After the reaction, water is distilled off at 150° C. under reduced pressure (inner pressure: 25 mmHg) to give a resorcinol/formaldehyde resin having a softening point of 98° C. (Resin X).
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Synthesis routes and methods II

Procedure details

Resorcinol, excess formaldehyde, and sodium sulphate were dissolved in water and heated with stirring on a water bath. As soon as the solution became cloudy, the reaction was terminated by the addition of a large volume of cold water. The precipitate was filtered off, washed with water, and dried at room temperature.
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Synthesis routes and methods III

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7.31 parts by weight of resorcin and 10.77 parts by of formalin (having a concentration of 37% by weight) were mixed together. An aqueous solution of sodium hydroxide (containing 0.33 parts by weight of sodium hydroxide) was added to the resulting mixture and stirred. Thereafter 160.91 parts by weight of water were added and the mixture was aged for 5 hours to provide an aqueous solution of resorcin-formalin resin (resorcin-formalin primary condensate, referred to RF) having a solid content of 6.40 % by weight.
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Synthesis routes and methods IV

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In a reactor, 33.0 g of resorcinol, 48.7 g of 37% by weight of formalin, 0.03 g of sodium carbonate, and g of distilled water were mixed, the mixture was kept at 50° C. for 24 hours to obtain an organic aerogel moistened with water.
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Synthesis routes and methods V

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Formaldehyde in aqueous solution is added to the granules of resorcinol silicoformate acid in the ratio of about 1 to 1 mols. Sodium hydroxide is added until the pH is between 10 to 12. The mixture is then heated to 50° to 85° C while agitating and the resorcinol silicoformate goes into solution. In 30 to 90 minutes the reaction is complete, thereby producing a formaldehyde resorcinol silicoformate resinous compound. This compound is soluble in acetone and other organic solvents.
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